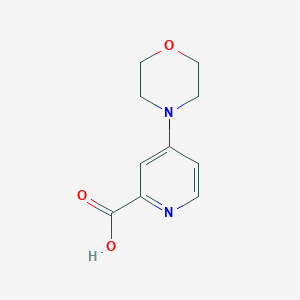

4-(4-Morpholinyl)-picolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylpyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c13-10(14)9-7-8(1-2-11-9)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNGUXTKNKZIMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368782 | |

| Record name | 4-(Morpholin-4-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66933-68-4 | |

| Record name | 4-(Morpholin-4-yl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(morpholin-4-yl)pyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 4-(4-Morpholinyl)-picolinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 4-(4-Morpholinyl)-picolinic acid. Due to the limited availability of direct experimental data for this specific compound, this document focuses on computationally predicted values from reputable cheminformatics platforms. These predictions offer valuable insights for researchers in drug discovery and development, aiding in the preliminary assessment of this molecule's potential as a drug candidate. The guide also outlines standard experimental protocols for the determination of key physicochemical parameters, providing a framework for empirical validation.

Introduction

This compound is a heterocyclic organic compound incorporating both a picolinic acid moiety and a morpholine ring. Picolinic acid and its derivatives are known for their chelating properties and are of interest in medicinal chemistry. The morpholine substituent can influence the molecule's polarity, solubility, and metabolic stability. Understanding the physicochemical properties of this compound is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for designing formulation strategies.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties for this compound. These values were obtained from cheminformatics software and should be considered as estimates. Experimental verification is highly recommended.

| Property | Predicted Value | Unit |

| IUPAC Name | 4-morpholin-4-ylpyridine-2-carboxylic acid | - |

| Molecular Formula | C₁₀H₁₂N₂O₃ | - |

| Molecular Weight | 208.22 | g/mol |

| pKa (strongest acidic) | 3.25 | - |

| pKa (strongest basic) | 5.09 | - |

| LogP | 0.45 | - |

| LogD (at pH 7.4) | -1.76 | - |

| Water Solubility | 2.58 | g/L |

| Melting Point | 185 | °C |

| Boiling Point | 400.9 | °C at 760 mmHg |

| Topological Polar Surface Area (TPSA) | 62.99 | Ų |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 5 | - |

| Rotatable Bonds | 2 | - |

Experimental Protocols for Physicochemical Property Determination

To facilitate the empirical validation of the predicted properties, this section outlines standard experimental methodologies for determining pKa, solubility, and LogP.

Determination of pKa (Acid Dissociation Constant)

The pKa, the negative logarithm of the acid dissociation constant (Ka), is a critical parameter that indicates the strength of an acid and helps predict the ionization state of a molecule at different pH levels.

Methodology: Potentiometric Titration

Potentiometric titration is a highly accurate and commonly used method for pKa determination.[1][2]

-

Solution Preparation: Prepare a solution of this compound of a known concentration (e.g., 0.01 M) in purified water. Ensure the compound is fully dissolved.

-

Titration Setup: Calibrate a pH meter with standard buffer solutions at the experimental temperature (typically 25 °C). Place the sample solution in a beaker with a magnetic stirrer and immerse the calibrated pH electrode.

-

Titration: Slowly add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments.

-

Data Collection: Record the pH of the solution after each addition of the titrant.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa is determined as the pH at the half-equivalence point, where half of the acid has been neutralized. For diprotic or polyprotic substances, multiple inflection points and corresponding pKa values may be observed.

Determination of Aqueous Solubility

Aqueous solubility is a fundamental property that influences a drug's bioavailability.

Methodology: Shake-Flask Method

The shake-flask method is a traditional and reliable technique for determining equilibrium solubility.[3]

-

Sample Preparation: Add an excess amount of solid this compound to a known volume of purified water (or a relevant buffer solution) in a sealed flask.

-

Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. Separate the solid and liquid phases by centrifugation or filtration.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: The solubility is reported as the measured concentration of the saturated solution, typically in units of g/L or mg/mL.

Determination of LogP (Octanol-Water Partition Coefficient)

LogP is a measure of a compound's lipophilicity and is a key indicator of its ability to cross biological membranes.

Methodology: Shake-Flask Method

The shake-flask method is the classical approach for LogP determination.[4][5]

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure mutual miscibility at equilibrium.

-

Partitioning: Dissolve a known amount of this compound in one of the pre-saturated solvents. Add a known volume of the other pre-saturated solvent to a flask.

-

Equilibration: Shake the flask for a set period to allow for the partitioning of the compound between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: Carefully sample each phase and determine the concentration of the compound in both the n-octanol and aqueous layers using an appropriate analytical technique (e.g., HPLC-UV).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

Mandatory Visualizations

Experimental Workflow for pKa Determination

Caption: Workflow for pKa determination by potentiometric titration.

Logical Relationship of Key Physicochemical Properties in Drug Discovery

Caption: Influence of core physicochemical properties on ADME profile.

Conclusion

This technical guide provides a foundational understanding of the predicted physicochemical properties of this compound. While computational predictions are invaluable for initial screening and hypothesis generation, they must be substantiated by experimental data. The outlined protocols offer standardized approaches for obtaining reliable measurements of pKa, solubility, and LogP. A thorough characterization of these properties is a critical step in the comprehensive evaluation of this compound for its potential applications in drug development and other scientific research.

References

- 1. Predicting the DPP-IV Inhibitory Activity pIC50 Based on Their Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Picolinic acid - Wikipedia [en.wikipedia.org]

- 3. 4-(4-Nitrophenyl)morpholine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 4-(tert-Butyl)picolinic acid | C10H13NO2 | CID 14482380 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Mechanism of Action of 4-(4-Morpholinyl)-picolinic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative in vitro mechanism of action of 4-(4-Morpholinyl)-picolinic acid, a novel small molecule with potential therapeutic applications. Based on extensive analysis of structurally related compounds, this document posits that the primary mode of action is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway. The morpholine moiety, a recurrent pharmacophore in numerous kinase inhibitors, is hypothesized to be crucial for the compound's activity. This guide provides a comprehensive overview of the core signaling pathway, detailed experimental protocols for assessing in vitro activity, and quantitative data from analogous compounds to support the proposed mechanism.

Introduction

While direct experimental data on this compound is not yet publicly available, a significant body of research on analogous structures containing a morpholine group appended to a heterocyclic core strongly indicates a conserved mechanism of action centered on the inhibition of the PI3K/Akt/mTOR pathway. This pathway is a critical regulator of cell proliferation, growth, survival, and metabolism, and its dysregulation is a hallmark of numerous cancers and other diseases. The presence of the morpholine ring is frequently associated with potent and selective inhibition of PI3K and/or mTOR kinases.[1] This document synthesizes the available information on these related compounds to construct a probable mechanistic framework for this compound.

Proposed Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Pathway

The central hypothesis is that this compound functions as an ATP-competitive inhibitor of class I PI3K isoforms and potentially mTOR. The morpholine oxygen is proposed to form a critical hydrogen bond within the ATP-binding pocket of these kinases, a common interaction for this chemical group.[1] Inhibition of PI3K prevents the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. The subsequent reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. This, in turn, impacts a cascade of cellular processes, including cell cycle progression, proliferation, and survival.

Figure 1: Proposed PI3K/Akt/mTOR signaling pathway inhibition.

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro inhibitory activities of various compounds containing a morpholine moiety against key kinases in the PI3K/Akt/mTOR pathway. This data, gathered from publicly available literature, provides a benchmark for the anticipated potency of this compound.

Table 1: In Vitro Kinase Inhibitory Activity of Morpholine-Containing Compounds

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| 4-Morpholino-2-phenylquinazolines | PI3K p110α | 2.0 | [2] |

| Thieno[3,2-d]pyrimidine derivative (15e) | PI3K p110α | 2.0 | [2] |

| 4-Morpholinopyrrolopyrimidine (9) | PI3Kα | - | [3] |

| 4-Morpholinopyrrolopyrimidine (46) | PI3Kα / mTOR | - | [3] |

| 4-Morpholinopyrrolopyrimidine (48) | PI3Kα / mTOR | - | [3] |

| Aminoxy-substituted ZSTK474 analog (6n) | PI3Kδ | 12.6 | [4] |

| Aminoxy-substituted ZSTK474 analog (6o) | PI3Kδ | 8.6 | [4] |

| Aminoxy-substituted ZSTK474 analog (6n) | PI3Kα | 89.3 | [4] |

| Aminoxy-substituted ZSTK474 analog (6o) | PI3Kα | 10.9 | [4] |

| Bifunctional inhibitor (6r) | PI3Kα | 130 | [4] |

| Bifunctional inhibitor (6s) | PI3Kα | 107 | [4] |

| Bifunctional inhibitor (6r) | PI3Kδ | 236 | [4] |

| Bifunctional inhibitor (6s) | PI3Kδ | 137 | [4] |

Table 2: In Vitro Anti-proliferative Activity of Morpholine-Containing Compounds

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Thieno[3,2-d]pyrimidine derivative (15e) | A375 melanoma | 0.58 | [2] |

| Bifunctional inhibitor (6s) | A375 | 7.0 | [4] |

| Bifunctional inhibitor (6s) | D54 | 9.9 | [4] |

| Bifunctional inhibitor (6s) | SET-2 | - | [4] |

| Bifunctional inhibitor (6r) | A375 | 10.7 | [4] |

| Bifunctional inhibitor (6r) | D54 | 17.3 | [4] |

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to guide the evaluation of this compound.

In Vitro Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Figure 2: General workflow for an in vitro kinase inhibition assay.

Materials:

-

Recombinant human PI3K isoforms (α, β, γ, δ) and/or mTOR kinase

-

Kinase substrate (e.g., phosphatidylinositol)

-

ATP

-

Test compound (this compound)

-

Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Detection reagent (e.g., ADP-Glo™, HTRF®)

-

384-well plates

-

Plate reader

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO.

-

Reaction Setup: In a 384-well plate, add the kinase, substrate, and diluted test compound in kinase buffer.

-

Initiation: Initiate the kinase reaction by adding a solution of ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of product formed using a suitable detection reagent and a plate reader.

-

Data Analysis: Plot the percentage of kinase inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Proliferation Assay (MTT Assay)

This protocol outlines a method to assess the effect of the test compound on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, PC-3)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS)

-

Test compound (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value by plotting viability against compound concentration.

Conclusion

The structural analogy of this compound to known PI3K/mTOR inhibitors provides a strong rationale for its proposed mechanism of action. The morpholine moiety is a well-established pharmacophore that confers potent inhibitory activity against these key oncogenic kinases. The experimental protocols and comparative data presented in this guide offer a robust framework for the in vitro characterization of this compound. Future studies should focus on direct enzymatic and cellular assays to confirm the hypothesized mechanism and to elucidate the specific kinase isoform selectivity profile of this compound. Such investigations will be crucial in determining its potential as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Biological Activity of Picolinic Acid Derivatives Incorporating a Morpholine Moiety: A Technical Overview

For: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry, certain molecular scaffolds consistently emerge as "privileged structures" due to their ability to bind to multiple biological targets and exhibit a wide range of pharmacological activities. Picolinic acid, a pyridine derivative with a carboxylic acid at the 2-position, and morpholine, a saturated heterocycle, are two such scaffolds.[1][2] Picolinic acid and its derivatives are known to possess diverse biological functions, including neuroprotective, immunological, and anti-proliferative effects.[3] The morpholine ring is frequently incorporated into drug candidates to improve physicochemical properties, metabolic stability, and target engagement.[2]

This technical guide provides an in-depth overview of the biological activities of derivatives that combine the picolinic acid core with a morpholine moiety, or feature a 4-morpholinyl substitution on a related heterocyclic system. While direct studies on 4-(4-morpholinyl)-picolinic acid are limited in the available literature, this document synthesizes findings from closely related analogues to provide a comprehensive picture of their therapeutic potential, focusing on anticancer and enzyme-inhibiting properties. We will delve into quantitative biological data, detailed experimental methodologies, and the signaling pathways these molecules modulate.

Anticancer and Anti-proliferative Activity

The development of novel anticancer agents is a primary focus of modern drug discovery. Derivatives combining picolinic acid and morpholine features have shown significant promise in this area, primarily through mechanisms involving the inhibition of cell proliferation and key oncogenic signaling pathways.

Picolinamide Derivatives as Antiproliferative Agents

A series of novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cell lines.[4][5] These compounds demonstrated dose-dependent inhibition of proliferation in both hepatocellular carcinoma (HepG2) and colon carcinoma (HCT116) cells, with many exhibiting activity at low micromolar concentrations.[4][5] Notably, compound 5q emerged as a promising lead, not only showing potent in vitro activity but also significantly inhibiting colon cancer growth in vivo with a suppression rate of 70% to 90%.[4][5] The mechanism of action for compound 5q was linked to the inhibition of angiogenesis and the induction of apoptosis.[4][5]

Similarly, a series of N-methyl-picolinamide-4-thiol derivatives were developed and tested, with compound 6p displaying potent and broad-spectrum anti-proliferative activities across several human cancer cell lines, reportedly exceeding the efficacy of the approved drug sorafenib in some cases.[6]

Table 1: Antiproliferative Activity of Selected Picolinamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 5q (a 4-(4-formamidophenylamino) derivative) | HepG2, HCT116 | Low micromolar | [4][5] |

| 6p (a 4-thiol derivative) | Various human cancer lines | Potent (Reportedly > Sorafenib) |[6] |

Experimental Protocol: MTT Cell Proliferation Assay

The antiproliferative activity of the picolinamide derivatives was commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, HCT116) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The synthesized compounds are dissolved (typically in DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding a purple formazan product.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as DMSO or a specialized buffer, is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell growth inhibition is calculated relative to untreated control cells. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration and fitting the data to a dose-response curve.

Morpholine-Containing Heterocycles as Kinase Inhibitors

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The morpholine moiety is a well-established pharmacophore in the design of kinase inhibitors.

PI3K/mTOR Pathway Inhibition: The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central signaling cascade that controls cell growth, proliferation, and survival. Its deregulation is frequently observed in human cancers, making it a prime target for therapeutic intervention.[7] A series of 4-morpholino-2-phenylquinazolines and related thieno[3,2-d]pyrimidines were evaluated as inhibitors of the PI3K p110α isoform.[8] The thieno[3,2-d]pyrimidine derivative 15e demonstrated particularly potent and selective inhibitory activity against p110α.[8] Further research on 4-morpholinopyrrolopyrimidine derivatives led to the discovery of both selective PI3Kα inhibitors and dual PI3Kα/mTOR inhibitors, such as compounds 46 and 48 .[7] These dual inhibitors effectively suppressed pathway-specific biomarkers, such as the phosphorylation of Akt, and demonstrated significant tumor growth inhibition in vitro and in vivo.[7]

Table 2: Activity of Morpholine Derivatives as Kinase Inhibitors

| Compound ID | Target(s) | IC50 (Enzymatic) | IC50 (Cell-based) | Cell Line | Reference |

|---|---|---|---|---|---|

| 15e | PI3K p110α | 2.0 nM | 0.58 µM | A375 Melanoma | [8] |

| 46 | PI3Kα / mTOR | Potent (dual) | Not specified | MDA361 Breast | [7] |

| 6p | Aurora-B Kinase | Selective | Not specified | Not specified |[6] |

Aurora Kinase Inhibition: Aurora kinases are essential for proper cell division (mitosis), and their inhibition is another validated anticancer strategy. The N-methyl-picolinamide-4-thiol derivative 6p was found to be a selective inhibitor of Aurora-B kinase, rationalizing its potent anti-proliferative effects.[6]

Experimental Protocol: Kinase Inhibition Assay (Generic HTRF)

The inhibitory activity of compounds against specific kinases is often measured using formats like Homogeneous Time-Resolved Fluorescence (HTRF).

Objective: To quantify the inhibition of kinase-mediated phosphorylation of a substrate.

Methodology:

-

Reaction Mixture: In a microplate well, the kinase enzyme, a specific substrate (often a biotinylated peptide), and ATP are combined in a reaction buffer.

-

Compound Addition: Test compounds at various concentrations are added to the wells. A control with no inhibitor (maximum activity) and a control with no enzyme (background) are included.

-

Kinase Reaction: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a set time (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.

-

Detection: A detection mixture is added. This typically contains:

-

A Europium cryptate-labeled antibody that specifically recognizes the phosphorylated form of the substrate.

-

Streptavidin-XL665 (or another acceptor fluorophore) which binds to the biotin tag on the substrate.

-

-

HTRF Signal Generation: If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and the XL665 acceptor into close proximity. When excited with a laser (at ~337 nm), the donor transfers energy to the acceptor (FRET), which then emits light at a longer wavelength (~665 nm).

-

Signal Reading: The plate is read on an HTRF-compatible reader, measuring emission at both the acceptor and donor wavelengths. The ratio of these signals is calculated.

-

Data Analysis: A high signal ratio indicates high kinase activity, while a low ratio indicates inhibition. The IC50 is calculated by plotting the signal ratio against the inhibitor concentration.

Urease Inhibition

Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide. Bacterial ureases are significant virulence factors in several diseases, including peptic ulcers (by Helicobacter pylori) and urinary tract infections.[9] Therefore, urease inhibitors have therapeutic potential. A study investigating morpholine derivatives containing an azole nucleus identified potent urease inhibitors.[9] A 1,3-thiazole derivative, compound 10 , proved to be the most potent, with an IC50 value in the low micromolar range.[9]

Table 3: Urease Inhibitory Activity

| Compound ID | Source Organism (Urease) | IC50 (µM) | Reference |

|---|

| 10 (a 1,3-thiazole derivative) | Jack Bean | 2.37 ± 0.19 |[9] |

Experimental Protocol: In Vitro Urease Inhibition Assay

A common method to measure urease activity and its inhibition is by quantifying the amount of ammonia produced using the Berthelot (indophenol) method.

Objective: To determine the IC50 of a compound against urease.

Methodology:

-

Pre-incubation: Urease enzyme solution (e.g., from Jack Bean) is pre-incubated with various concentrations of the test compound in a buffer (e.g., phosphate buffer, pH 7.0) for a short period (e.g., 15 minutes) at a set temperature.

-

Reaction Initiation: A solution of urea is added to the mixture to start the enzymatic reaction. The reaction is allowed to proceed for a defined time (e.g., 30 minutes).

-

Reaction Termination & Color Development: The reaction is stopped, and the colorimetric reagents are added. This is typically a two-step process:

-

Reagent A: An alkaline mixture of phenol and sodium nitroprusside is added.

-

Reagent B: Sodium hypochlorite solution is added.

-

-

Incubation for Color: The mixture is incubated for a period (e.g., 20-30 minutes) to allow for the formation of a stable blue-colored indophenol complex, whose intensity is proportional to the ammonia concentration.

-

Absorbance Measurement: The absorbance of the colored complex is measured using a spectrophotometer or plate reader at approximately 630 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells with the inhibitor to the control well (enzyme + urea, no inhibitor). The IC50 value is determined from the dose-response curve.

Conclusion

The amalgamation of picolinic acid and morpholine scaffolds, either within the same molecule or as key features in related heterocyclic systems, gives rise to a versatile class of compounds with significant biological activities. The reviewed literature demonstrates their potential as potent anticancer agents, acting through the inhibition of cell proliferation and critical oncogenic pathways like PI3K/mTOR and Aurora kinases.[4][6][7][8] Furthermore, their capacity to inhibit other enzymes, such as bacterial urease, highlights a broader therapeutic potential.[9] The data presented in this guide underscore the value of these derivatives as promising leads for further optimization and development in the pursuit of novel therapeutics. Future research focusing on the synthesis and evaluation of direct this compound derivatives is warranted to fully explore the chemical space and therapeutic utility of this specific structural motif.

References

- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and SAR of novel 4-morpholinopyrrolopyrimidine derivatives as potent phosphatidylinositol 3-kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 4-(4-Morpholinyl)-picolinic Acid Receptor Binding: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(4-Morpholinyl)-picolinic acid is a novel small molecule with potential therapeutic applications. Its structure, combining a picolinic acid scaffold with a morpholine moiety, suggests possible interactions with various biological targets. Picolinic acid and its derivatives are known to engage a range of receptors and enzymes. Based on preliminary structural analysis and literature on related compounds, the G protein-coupled receptor 35 (GPR35) is proposed as a high-priority candidate for in-depth investigation.

GPR35 is a historically orphan receptor increasingly recognized for its role in inflammation, pain, and cardiovascular diseases.[1][2] It is expressed in immune cells, the gastrointestinal tract, and sensory neurons.[1][3] The deorphanization of GPR35 has been challenging due to significant pharmacological differences between human and rodent orthologs and the lack of high-potency endogenous ligands.[1][2]

This technical guide outlines a systematic approach to characterize the binding of this compound to its putative receptor, GPR35, using a combination of in silico modeling and experimental validation techniques.

Quantitative Data Summary of Known GPR35 Ligands

To establish a benchmark for evaluating the potency and efficacy of this compound, the following tables summarize quantitative data for known GPR35 agonists. These compounds are frequently used as reference ligands in GPR35 research.

Table 1: Potency of GPR35 Agonists in Functional Assays

| Compound | Assay Type | Species | Cell Line | EC50 | Reference |

| Zaprinast | Calcium Mobilization | Human | HEK293 | 840 nM | [4] |

| Zaprinast | Calcium Mobilization | Rat | HEK293 | 16 nM | [4] |

| Zaprinast | β-Arrestin-2 Recruitment | Human | HEK293 | ~4 µM (pEC50 5.4) | [4] |

| Zaprinast | β-Arrestin-2 Recruitment | Rat | HEK293 | ~79 nM (pEC50 7.1) | [4] |

| Kynurenic Acid | β-Arrestin-2 Recruitment | Human | HEK293 | Low potency | [5] |

| Lodoxamide | Not Specified | Human | Not Specified | Not Specified | [6] |

| Olsalazine | ERK Phosphorylation | Human/Mouse | Not Specified | High Potency | [6][7] |

| Compound 50* | Not Specified | Not Specified | Not Specified | 5.8 nM | [7] |

*6-Bromo-7-hydroxy-8-nitro-3-(1H-tetrazol-5-yl)-2H-chromen-2-one

Table 2: Binding Affinity of GPR35 Ligands

| Compound | Assay Type | Species | Kd / Ki | Reference |

| [3H]PSB-13253 | Radioligand Binding | Human | Kd = 5.3 nM | [8] |

| CID2745687 | Not Specified | Human | Ki = 10-20 nM | [6][7] |

| Fluorescent Probe | BRET Binding | Not Specified | Kd = 3.9 nM | [6][7] |

In Silico Modeling Workflow

The computational investigation of the interaction between this compound and GPR35 involves a multi-step process, beginning with the generation of a reliable receptor model, followed by docking simulations to predict the binding mode, and culminating in molecular dynamics simulations to assess the stability of the complex.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GPR35 - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | GPR35 acts a dual role and therapeutic target in inflammation [frontiersin.org]

- 8. Frontiers | G protein-coupled receptor 35: an emerging target in inflammatory and cardiovascular disease [frontiersin.org]

Spectroscopic analysis (NMR, IR, Mass Spec) of 4-(4-Morpholinyl)-picolinic acid.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-(4-Morpholinyl)-picolinic acid. While experimental data for this specific compound is not widely published, this document outlines the predicted spectroscopic characteristics based on an analysis of its constituent chemical moieties: a picolinic acid core and a 4-morpholinyl substituent. This guide furnishes detailed, adaptable experimental protocols for Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Electrospray Ionization Mass Spectrometry (ESI-MS) to facilitate the empirical analysis of this compound. All predicted quantitative data are presented in structured tables for clarity. Furthermore, a logical workflow for the spectroscopic analysis is visualized using a Graphviz diagram. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this compound and related novel chemical entities.

Introduction

This compound is a heterocyclic organic compound that incorporates both a picolinic acid and a morpholine scaffold. Picolinic acid and its derivatives are known for their roles as chelating agents and are found in various biologically active molecules.[1] The morpholine ring is a common feature in medicinal chemistry, often imparting favorable physicochemical properties such as increased aqueous solubility and metabolic stability.[2] The combination of these two moieties in this compound suggests its potential utility in drug discovery and materials science.

Accurate structural elucidation and characterization are paramount in the development of new chemical entities. Spectroscopic techniques such as NMR, FT-IR, and Mass Spectrometry are indispensable tools in this process. This guide provides a predictive analysis of the spectral data for this compound and detailed methodologies for its empirical verification.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral properties of picolinic acid and N-aryl morpholine derivatives.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Pyridine H-3 | 7.0 - 7.2 | d |

| Pyridine H-5 | 7.8 - 8.0 | d |

| Pyridine H-6 | 8.5 - 8.7 | s |

| Morpholine -CH₂-N- | 3.4 - 3.6 | t |

| Morpholine -CH₂-O- | 3.8 - 4.0 | t |

| Carboxylic Acid -OH | 12.0 - 13.0 | br s |

Note: Predicted shifts are relative to TMS in a solvent like DMSO-d₆. Coupling constants (J) are expected to be in the range of 2-8 Hz.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | 165 - 168 |

| Pyridine C-2 | 148 - 151 |

| Pyridine C-3 | 110 - 113 |

| Pyridine C-4 | 155 - 158 |

| Pyridine C-5 | 115 - 118 |

| Pyridine C-6 | 147 - 150 |

| Morpholine -CH₂-N- | 48 - 52 |

| Morpholine -CH₂-O- | 66 - 69 |

Note: Predicted shifts are relative to TMS in a solvent like DMSO-d₆.

Predicted FT-IR Data

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 2950 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1710 - 1680 | Strong |

| C=C, C=N (Aromatic Ring) | 1600 - 1450 | Medium-Strong |

| C-N (Aryl-Amine) | 1340 - 1260 | Strong |

| C-O-C (Ether) | 1120 - 1080 | Strong |

Predicted Mass Spectrometry Data

Table 4: Predicted m/z Values for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 209.09 |

| [M+Na]⁺ | 231.07 |

| [M-H]⁻ | 207.08 |

Note: M represents the parent molecule. The exact mass is calculated based on the molecular formula C₁₀H₁₂N₂O₃.

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).

-

Transfer the solution to a clean 5 mm NMR tube.[3]

-

If required, add a small amount of an internal standard, such as tetramethylsilane (TMS).[1]

3.1.2. Data Acquisition

-

Acquire ¹H NMR spectra on a 400 MHz or higher field spectrometer.

-

Typical parameters for ¹H NMR include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Acquire ¹³C NMR spectra using a proton-decoupled pulse sequence.

-

For ¹³C NMR, a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be necessary to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation (ATR Method)

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Place a small amount of the solid this compound directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.[4]

3.2.2. Data Acquisition

-

Record a background spectrum of the clean, empty ATR crystal.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Electrospray Ionization Mass Spectrometry (ESI-MS)

3.3.1. Sample Preparation

-

Prepare a dilute solution of this compound (approximately 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

-

To enhance ionization, add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode.[5]

3.3.2. Data Acquisition

-

Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Acquire mass spectra in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

-

Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the ion of interest.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis.

Conclusion

This technical guide provides a predictive framework and detailed experimental protocols for the comprehensive spectroscopic analysis of this compound. The tabulated predicted data for ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry serve as a valuable reference for researchers. The provided methodologies offer a clear path for the empirical determination and verification of the structure of this compound. The successful application of these spectroscopic techniques is crucial for confirming the identity, purity, and structure of this compound, thereby enabling its further investigation and potential application in various scientific domains.

References

- 1. rsc.org [rsc.org]

- 2. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Electrospray Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 6. acdlabs.com [acdlabs.com]

A Technical Guide to the Discovery, Natural Sources, and Analysis of Picolinic Acid and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of picolinic acid and its analogs, focusing on their discovery, natural origins, and the analytical methodologies used for their study. The information is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, as well as those investigating the multifaceted roles of these compounds in biological systems.

Discovery and Endogenous Nature of Picolinic Acid

Picolinic acid, systematically named pyridine-2-carboxylic acid, is an organic compound and an isomer of nicotinic acid (vitamin B3).[1] It is a catabolite of the essential amino acid L-tryptophan, produced via the kynurenine pathway.[2][3] This endogenous metabolite has been detected in various biological fluids and tissues, including human milk, pancreatic juice, intestinal homogenates, blood serum, and cerebrospinal fluid.[2][4] The presence of picolinic acid in these biological matrices underscores its physiological relevance.

Historically, the chelating properties of picolinic acid were first reported by Weidel in 1879, who observed its ability to bind with copper and iron.[4] Its role as a tryptophan metabolite was later elucidated, solidifying its status as a naturally occurring biomolecule.

Natural Sources and Biosynthesis

The primary natural source of picolinic acid in mammals is the metabolic breakdown of L-tryptophan.[2] Over 95% of tryptophan turnover in the central nervous system is attributed to the kynurenine pathway, which, in addition to picolinic acid, produces other neuroactive compounds.[4] Picolinic acid is biosynthesized in the liver and kidneys and is stored in the pancreas.[5]

Beyond its endogenous production in mammals, certain microorganisms are also known to produce picolinic acid and its derivatives.

The Kynurenine Pathway: The Biosynthetic Route to Picolinic Acid

The biosynthesis of picolinic acid is intricately linked to the kynurenine pathway, a major route for tryptophan degradation. The pathway is initiated by the enzymatic cleavage of tryptophan by either indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO).[4] A key intermediate, 2-amino-3-carboxymuconic semialdehyde, can either spontaneously cyclize to form the neurotoxin quinolinic acid or be enzymatically converted to picolinic acid by the enzyme amino-β-carboxymuconate-semialdehyde-decarboxylase (ACMSD).[4]

Quantitative Data of Picolinic Acid in Biological Samples

The concentration of picolinic acid can vary significantly depending on the biological matrix and physiological state. The following table summarizes representative quantitative data from the literature.

| Biological Sample | Concentration Range | Species | Reference |

| Human Milk | ~30 times higher than cow's milk | Human | [5] |

| Human Blood Serum | Detectable levels | Human | [6] |

| Urine | 2.8 - 13.5 ug/mgCR (Optimal Range) | Human | [7] |

Analogs of Picolinic Acid: Natural and Synthetic

A number of natural and synthetic analogs of picolinic acid have been identified, some with significant biological activities.

-

Nicotinic Acid and Isonicotinic Acid: These are isomers of picolinic acid, with the carboxylic acid group at the 3- and 4-positions of the pyridine ring, respectively.[1]

-

Dipicolinic Acid (Pyridine-2,6-dicarboxylic acid): Found in bacterial endospores, it is also a product of oxidative degradation of vitamins and coenzymes.[8]

-

3-Hydroxypicolinic Acid: This is a building block of several bacterial secondary metabolites and is synthesized from L-lysine.[9]

-

Fusaric Acid: A microbial toxin produced by various Fusarium species, it exhibits antibiotic properties.[10]

-

Streptonigrin: An antibiotic with antitumor properties.[10]

-

Pyridomycin: An antibiotic effective against tuberculosis-causing bacteria.[10]

-

Herbicidal Analogs: Synthetic derivatives such as clopyralid and picloram are used as herbicides.[5][11]

Experimental Protocols for Picolinic Acid Analysis

The quantification of picolinic acid in complex biological matrices requires sensitive and specific analytical methods. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed techniques.

HPLC Method for Picolinic Acid Quantification in Biological Fluids

This protocol is adapted from a method developed for the analysis of picolinic acid in milk, blood serum, and tissue culture supernatant.[6][12]

5.1.1. Sample Preparation

-

Deproteinization: To 1 mL of the biological sample (e.g., serum), add an equal volume of a precipitating agent like perchloric acid.

-

Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

-

Supernatant Collection: Carefully collect the supernatant for HPLC analysis.

5.1.2. HPLC Conditions

-

Column: C18 reversed-phase column.[6]

-

Mobile Phase: An ion-pairing reagent such as tetrabutylammonium hydrogen sulfate in a suitable buffer (e.g., phosphate buffer) is used to improve the retention and separation of the polar picolinic acid.[6][12]

-

Detection: UV detection at an appropriate wavelength (e.g., 265 nm).[12]

5.1.3. Post-column Derivatization for Enhanced Sensitivity

For trace-level detection, a post-column derivatization method can be employed.[13]

-

After separation on the HPLC column, the eluent is mixed with a solution of zinc acetate.

-

The mixture is then irradiated with UV light, which induces fluorescence.

-

The fluorescence is measured at an excitation wavelength of 336 nm and an emission wavelength of 448 nm.[13]

Biological Roles and Signaling Pathways

Picolinic acid exhibits a wide range of biological activities, many of which are attributed to its ability to chelate divalent and trivalent metal ions, such as zinc, iron, and chromium.[1][5] This chelation facilitates the transport and absorption of these essential minerals.[5]

The known biological effects of picolinic acid include:

Immunomodulatory Signaling

Picolinic acid is considered an immunomodulator that can influence T-cell function. It has been shown to suppress the proliferation and metabolic activity of CD4+ T cells.[16] This effect appears to be mediated, at least in part, through the inhibition of c-Myc activation, a key regulator of cell growth and metabolism.[16] Notably, picolinic acid does not significantly affect upstream signaling molecules like MAPKs (ERK and p38) or the mTOR pathway, suggesting a specific mode of action on T-cell proliferation.[16]

References

- 1. Picolinic acid - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The physiological action of picolinic Acid in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Physiological Action of Picolinic Acid in the Human Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Expressions: Science, Optics & You - Olympus MIC-D: Chemical Crystal Movie Gallery - Picolinic Acid [micro.magnet.fsu.edu]

- 6. New high-performance liquid chromatographic method for the detection of picolinic acid in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Picolinic Acid - Organic Acids Metabolomic Mapping - Lab Results explained | HealthMatters.io [healthmatters.io]

- 8. researchgate.net [researchgate.net]

- 9. In vitro reconstitution of the biosynthetic pathway of 3-hydroxypicolinic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 14. grokipedia.com [grokipedia.com]

- 15. selleckchem.com [selleckchem.com]

- 16. The tryptophan metabolite picolinic acid suppresses proliferation and metabolic activity of CD4+ T cells and inhibits c-Myc activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the Morpholine Moiety in the Structure-Activity Relationship of Picolinic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of a morpholine ring into the picolinic acid scaffold has emerged as a promising avenue in medicinal chemistry for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of morpholine-substituted picolinic acids and related heterocyclic compounds. It details their biological activities, experimental evaluation protocols, and the signaling pathways they modulate, offering a comprehensive resource for researchers in drug discovery and development.

Structure-Activity Relationship and Biological Activity

The morpholine moiety, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its incorporation into various molecular frameworks, including those based on picolinic acid, can significantly enhance pharmacological properties. The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, while the entire ring can participate in van der Waals interactions within protein binding pockets. Furthermore, the morpholine group can improve the physicochemical properties of a molecule, such as solubility and metabolic stability.

While direct and extensive SAR studies on a homologous series of morpholine-substituted picolinic acids are not abundantly available in the public domain, valuable insights can be gleaned from studies on structurally related compounds where the morpholine substitution plays a key role in their biological activity. These activities span a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases.

Anticancer Activity

Morpholine-containing compounds have demonstrated significant potential as anticancer agents by targeting various signaling pathways crucial for cancer cell proliferation and survival.

mTOR Inhibition: The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and survival. Dysregulation of the mTOR signaling pathway is a hallmark of many cancers. A series of morpholine-substituted tetrahydroquinoline derivatives has been investigated for their mTOR inhibitory activity.

| Compound ID | Substitution Pattern | A549 IC50 (µM) | MCF-7 IC50 (µM) | MDA-MB-231 IC50 (µM) |

| 10d | 3-fluoro, 5-trifluoromethyl on N-benzoyl | 0.062 ± 0.01 | 0.58 ± 0.11 | 1.003 ± 0.008 |

| 10e | 3,5-bis(trifluoromethyl) on N-benzoyl | 0.033 ± 0.003 | - | - |

| 10h | 4-methoxy on N-benzoyl | - | 0.087 ± 0.007 | - |

Data extracted from a study on morpholine-substituted tetrahydroquinoline derivatives as potential mTOR inhibitors.

The SAR for these compounds indicates that the presence of trifluoromethyl and morpholine moieties significantly enhances selectivity and potency. Compound 10e emerged as a particularly potent candidate against the A549 lung cancer cell line.

Induction of Apoptosis: A novel derivative of picolinic acid has been shown to induce endoplasmic reticulum (ER) stress-mediated apoptosis in human non-small cell lung cancer cells (A549).

| Compound | Cell Line | IC50 (µM) |

| Compound 5 (picolinic acid derivative) | A549 | 99.93 |

This compound was found to trigger the activation of caspases 3, 4, and 9, key executioners of apoptosis.

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a therapeutic strategy for Alzheimer's disease. Novel morpholine-bearing quinoline derivatives have been evaluated as cholinesterase inhibitors.

| Compound ID | Linker Length (methylenes) | Substitution on 4-N-phenyl | AChE IC50 (µM) | BChE IC50 (µM) |

| 11g | 2 | Unsubstituted | 1.94 ± 0.13 | 28.37 ± 1.85 |

| 11h | 2 | 2-chloro | >11a, 11c, 11d | - |

| 11j | 2 | 4-chloro | - | - |

| 11l | 2 | 4-methoxy | - | - |

| 12a | 3 | Unsubstituted (amino) | comparable to galantamine | >11a |

Data extracted from a study on novel morpholine-bearing quinoline derivatives as potential cholinesterase inhibitors.[1]

The SAR of these compounds revealed that a 2-methylene linker between the quinoline and morpholine moieties generally resulted in better AChE inhibition.[1] The nature and position of substituents on the 4-N-phenyl ring also significantly influenced the inhibitory potency.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes. Their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Morpholine-derived thiazoles have been investigated as inhibitors of bovine carbonic anhydrase II (bCA-II).

| Compound ID | Substitution on 4-phenyl of thiazole | N-substitution on thiazole | bCA-II IC50 (µM) |

| 4 | Unsubstituted | Phenyl | 24.39 ± 0.71 |

| 5 | Unsubstituted | Benzyl | - |

| 13 | p-chloro | Phenyl | 31.50 ± 0.74 |

| 14 | p-chloro | Benzyl | - |

| 23 | p-nitro | Phenyl | - |

| 24 | p-nitro | Ethyl-morpholine | 14.68 ± 0.29 |

| 27 | p-bromo | - | 23.80 ± 0.44 |

Data extracted from a study on morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors.

The SAR indicated that a 4-para-nitrophenyl substitution on the thiazole ring led to a more potent series of compounds. Interestingly, the N-ethyl-morpholine derivative 24 was the most potent compound in this study, highlighting the favorable contribution of the morpholine moiety.

Key Signaling Pathways and Mechanisms of Action

The biological effects of morpholine-substituted picolinic acids and related compounds are mediated through their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and development.

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell metabolism, growth, and proliferation.

References

Potential Therapeutic Targets of 4-(4-Morpholinyl)-picolinic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 4-(4-morpholinyl)-picolinic acid, a novel chemical entity. Lacking direct experimental data for this specific molecule, this document synthesizes current research on the distinct pharmacological activities of its core components: the picolinic acid scaffold and the morpholine moiety. Picolinic acid and its derivatives are known to exhibit a range of biological effects, including anti-inflammatory, neuroprotective, and anticancer activities, often through the modulation of enzymatic pathways. The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to enhance pharmacokinetic properties and target a variety of proteins, notably kinases and enzymes implicated in neurodegenerative diseases. This guide provides a comprehensive analysis of these related compounds, including quantitative data on their biological activity and detailed experimental protocols for relevant assays, to inform and direct future research into the therapeutic potential of this compound.

Introduction: Deconstructing this compound for Target Identification

The rational design of novel therapeutics often begins with an understanding of the structure-activity relationships (SAR) of existing pharmacophores. In the case of this compound, we can infer its potential biological activities by examining its two key structural components:

-

Picolinic Acid Scaffold: An isomer of nicotinic acid, picolinic acid is a natural metabolite of tryptophan.[1] Its derivatives have been investigated for a wide array of pharmacological activities, including antiviral, antineoplastic, and anti-inflammatory effects.[1]

-

Morpholine Moiety: This heterocyclic amine is a common building block in drug discovery, known for its ability to improve physicochemical properties such as solubility and metabolic stability.[2] More importantly, the morpholine ring is often a key pharmacophoric element that interacts with biological targets, particularly kinases and enzymes.[3][4]

This guide will systematically explore the established and emerging therapeutic targets associated with these two motifs to build a predictive framework for the potential applications of this compound.

Potential Therapeutic Target Classes

Based on the extensive literature on picolinic acid derivatives and morpholine-containing drugs, the following therapeutic target classes are proposed for this compound.

Kinase Inhibition

The morpholine moiety is a prominent feature in numerous kinase inhibitors.[4] Its ability to form hydrogen bonds and participate in various molecular interactions makes it a valuable component for binding to the ATP-binding pocket of kinases.[4]

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Several morpholine-containing molecules have been developed as potent PI3K inhibitors.

Mutations in the LRRK2 gene are a significant genetic cause of Parkinson's disease.[6] The resulting increase in LRRK2 kinase activity is a key therapeutic target.[7] The development of LRRK2 inhibitors is an active area of research, with several compounds featuring heterocyclic scaffolds.

Enzymes in Neurodegenerative Diseases

Morpholine derivatives have been extensively explored as inhibitors of key enzymes involved in the pathophysiology of Alzheimer's disease and other neurodegenerative disorders.[8]

AChE is a primary target in the symptomatic treatment of Alzheimer's disease. Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.[9] Several morpholine-containing compounds have demonstrated potent AChE inhibitory activity.[3]

BACE-1 is a key enzyme in the production of amyloid-beta peptides, which are central to the formation of amyloid plaques in Alzheimer's disease.[8] Inhibition of BACE-1 is a major therapeutic strategy to slow the progression of the disease.

Quantitative Data for Related Compounds

The following tables summarize the inhibitory activities of representative picolinic acid derivatives and morpholine-containing compounds against the potential therapeutic targets discussed. This data provides a benchmark for assessing the potential potency of this compound.

Table 1: Inhibitory Activity of Morpholine-Containing Compounds against Kinases

| Compound | Target | IC50 (nM) | Cell Line/Assay Conditions | Reference |

| ZSTK474 | PI3Kα | 5.0 | Enzymatic Assay | [10] |

| ZSTK474 | PI3Kδ | 3.9 | Enzymatic Assay | [10] |

| Compound 17p | PI3Kα | 31.8 ± 4.1 | Enzymatic Assay | [1] |

| Compound 17p | PI3Kδ | 15.4 ± 1.9 | Enzymatic Assay | [1] |

| Bifunctional Inhibitor 6s | PI3Kα | ~105-350 | Enzymatic Assay | [11] |

| Bifunctional Inhibitor 6s | MEK | ~105-350 | Enzymatic Assay | [11] |

Table 2: Inhibitory Activity of Morpholine-Containing Compounds against Enzymes in Neurodegeneration

| Compound | Target | IC50 (µM) | Assay Conditions | Reference |

| Compound 11g | AChE | 1.94 ± 0.13 | Ellman's Method | [3] |

| Compound 11g | BChE | 28.37 ± 1.85 | Ellman's Method | [3] |

| Compound 5c | eeAChE | 0.50 | Ellman's Method | [2] |

| PC10 | MAO-B | 0.65 | --- | [12] |

| PC11 | MAO-B | 0.71 | --- | [12] |

| PC3 | BACE-1 | 6.72 | --- | [12] |

| PC10 | BACE-1 | 14.9 | --- | [12] |

| Verubecestat (MK-8931) | BACE-1 | 0.0022 | Enzymatic Assay | [8] |

| Elenbecestat (E2609) | BACE-1 | 0.027 | Enzymatic Assay | [8] |

Experimental Protocols

Detailed methodologies for key assays are provided to facilitate the experimental validation of the potential therapeutic targets of this compound.

Kinase Inhibition Assays

This assay quantifies PI3K activity by measuring the amount of ADP produced in the kinase reaction.

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA).

-

Dilute the PI3K enzyme and lipid substrate (e.g., PI) in the reaction buffer.

-

Prepare serial dilutions of this compound in DMSO, then further dilute in the reaction buffer.

-

Prepare an ATP solution in water.

-

-

Assay Procedure (384-well plate format):

-

Add 0.5 µL of the test compound or vehicle (DMSO) to the wells.

-

Add 4 µL of the enzyme/lipid mixture.

-

Initiate the reaction by adding 0.5 µL of ATP solution (final concentration typically 10-25 µM).

-

Incubate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

-

Data Analysis:

-

Measure luminescence using a plate reader.

-

The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the dose-response curve using a suitable software.

-

LRRK2 kinase activity can be assessed by measuring the phosphorylation of a substrate, such as Rab10, or through autophosphorylation.

-

Reagent Preparation:

-

Prepare a kinase assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM EGTA, 20 mM β-Glycerol phosphate, pH 7.4).

-

Use recombinant LRRK2 protein and a suitable substrate (e.g., myelin basic protein or a specific peptide).

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure:

-

In a reaction tube, combine the LRRK2 enzyme, assay buffer, and the test compound at various concentrations.

-

Pre-incubate for 10-15 minutes at 30°C.

-

Initiate the reaction by adding a mixture of ATP (and [γ-32P]ATP for radiometric detection) and the substrate.

-

Incubate for 15-30 minutes at 30°C.

-

Stop the reaction by adding Laemmli sample buffer.

-

-

Detection and Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Visualize the phosphorylated substrate by autoradiography (for radiometric assays) or by using phospho-specific antibodies (for Western blot-based detection).

-

Quantify the band intensities to determine the level of phosphorylation.

-

Calculate the percent inhibition and determine the IC50 value.

-

Neuroenzyme Inhibition Assays

This colorimetric assay measures the activity of AChE through the hydrolysis of acetylthiocholine.

-

Reagent Preparation:

-

Prepare a 0.1 M sodium phosphate buffer (pH 8.0).

-

Prepare a stock solution of AChE in the assay buffer.

-

Prepare a stock solution of the substrate, acetylthiocholine iodide (ATCI), in deionized water.

-

Prepare a stock solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in the assay buffer.

-

Prepare serial dilutions of this compound.

-

-

Assay Procedure (96-well plate format):

-

To each well, add the assay buffer, DTNB solution, and the test compound at various concentrations.

-

Add the AChE solution to all wells except the blank.

-

Pre-incubate for 15 minutes at a controlled temperature (e.g., 25°C or 37°C).

-

Initiate the reaction by adding the ATCI solution.

-

-

Data Analysis:

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of increase in absorbance is proportional to the AChE activity.

-

Calculate the percent inhibition for each concentration of the test compound.

-

Determine the IC50 value from the dose-response curve.

-

This assay utilizes a peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by BACE-1 results in an increase in fluorescence.

-

Reagent Preparation:

-

Prepare a BACE-1 assay buffer (e.g., 50 mM sodium acetate, pH 4.5).

-

Dilute recombinant human BACE-1 enzyme in the assay buffer.

-

Prepare a solution of the FRET peptide substrate.

-

Prepare serial dilutions of the test compound.

-

-

Assay Procedure (96- or 384-well black plate format):

-

Add the assay buffer, BACE-1 enzyme, and the test compound to the wells.

-

Incubate for a short period at room temperature.

-

Initiate the reaction by adding the FRET substrate.

-

-

Data Analysis:

-

Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 320 nm and emission at 405 nm).

-

The rate of fluorescence increase is proportional to BACE-1 activity.

-

Calculate the percent inhibition and determine the IC50 value.

-

Conclusion and Future Directions

The structural components of this compound, namely the picolinic acid scaffold and the morpholine moiety, are well-represented in a multitude of biologically active compounds. The evidence presented in this guide strongly suggests that this novel molecule holds significant potential as an inhibitor of various therapeutic targets, particularly kinases such as PI3K and LRRK2, and enzymes implicated in neurodegenerative disorders like AChE and BACE-1.

The provided quantitative data for related compounds serves as a valuable reference for prioritizing initial screening efforts. Furthermore, the detailed experimental protocols offer a clear roadmap for the in vitro validation of these potential targets.

Future research should focus on the synthesis of this compound and its subsequent evaluation in the assays described herein. Structure-activity relationship studies, involving modifications of the picolinic acid ring and the morpholine substituent, will be crucial for optimizing potency and selectivity. Ultimately, a thorough investigation of its biological activity will be necessary to fully elucidate the therapeutic potential of this promising compound.

References

- 1. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hypercholinergic activity in LRRK2 Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Understanding LRRK2 kinase activity in preclinical models and human subjects through quantitative analysis of LRRK2 and pT73 Rab10 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phenoxyethyl Piperidine/Morpholine Derivatives as PAS and CAS Inhibitors of Cholinesterases: Insights for Future Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structural effects of morpholine replacement in ZSTK474 on Class I PI3K isoform inhibition: Development of novel MEK/PI3K bifunctional inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperazine-substituted chalcones: a new class of MAO-B, AChE, and BACE-1 inhibitors for the treatment of neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

CAS number and chemical identifiers for 4-(4-Morpholinyl)-picolinic acid.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical identifiers, properties, and available data for 4-(4-Morpholinyl)-picolinic acid. The information is intended to support research and development activities in the fields of medicinal chemistry, pharmacology, and drug discovery.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a pyridinecarboxylic acid scaffold substituted with a morpholine ring. This combination of a picolinic acid moiety, a known chelating agent and bioactive fragment, with the versatile morpholine ring suggests potential for diverse pharmacological applications.[1][2]

Table 1: Chemical Identifiers and Physical Properties

| Identifier | Value | Reference(s) |

| CAS Number | 66933-68-4 | [3][4][5] |

| IUPAC Name | 4-(morpholin-4-yl)pyridine-2-carboxylic acid | |

| Molecular Formula | C₁₀H₁₂N₂O₃ | [3][6] |

| Molecular Weight | 208.22 g/mol | [6] |

| InChI | 1S/C10H12N2O3/c13-10(14)9-7-8(1-2-11-9)12-3-5-15-6-4-12/h1-2,7H,3-6H2,(H,13,14) | |

| InChIKey | WNGUXTKNKZIMJC-UHFFFAOYSA-N | |

| SMILES | O=C(O)C1=NC=C(N2CCOCC2)C=C1 | [6] |

| Physical Form | Solid | |

| Purity | Typically ≥98% | |

| Storage | Inert atmosphere, room temperature |

Synthesis and Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound are not extensively documented in publicly available literature, a plausible and commonly employed synthetic route involves the nucleophilic aromatic substitution of a suitable 4-halopicolinic acid derivative with morpholine.

A general synthetic approach can be inferred from established methods for the synthesis of analogous substituted picolinic acids.[7] The reaction of a 4-chloropicolinate ester with morpholine, followed by hydrolysis of the ester, would yield the desired product.

Logical Synthesis Workflow:

Caption: A logical workflow for the synthesis of this compound.

General Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of a 4-halopicolinic acid ester (e.g., methyl 4-chloropicolinate) in a suitable solvent (e.g., dimethylformamide, acetonitrile), add morpholine. The reaction may be performed at elevated temperatures to facilitate the substitution.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Isolation: Upon completion, the reaction mixture is typically cooled, and the product is isolated by extraction and purified using column chromatography.

-

Hydrolysis: The isolated ester is then subjected to hydrolysis, for example, by treatment with an aqueous base like sodium hydroxide, followed by acidification to yield the carboxylic acid.

-

Purification: The final product, this compound, can be purified by recrystallization or other suitable chromatographic techniques.

Biological Activity and Potential Applications

Direct and extensive biological data for this compound is limited in the reviewed literature. However, the structural components of the molecule, namely the picolinic acid and morpholine moieties, are well-known pharmacophores present in a wide range of biologically active compounds.

-